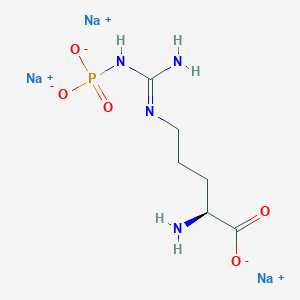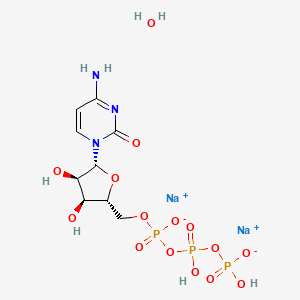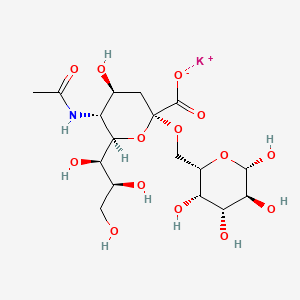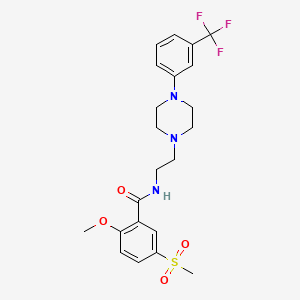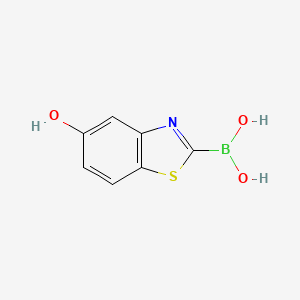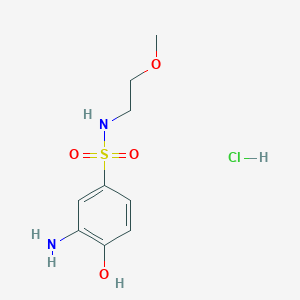
2-Aminophenol-4-(2'-methoxy)sulfonethylamide HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a sulfonamide group and a methoxy group
Métodos De Preparación
The synthesis of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 2-nitrophenol, which is reduced to 2-aminophenol using hydrogen in the presence of a catalyst such as palladium on carbon or Raney nickel.
Sulfonation: The 2-aminophenol is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Análisis De Reacciones Químicas
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride undergoes various chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, such as the formation of ethers or esters.
Condensation: The compound can participate in condensation reactions to form Schiff bases or other imine derivatives.
Aplicaciones Científicas De Investigación
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity.
Redox Reactions: It can participate in redox reactions, acting as a reducing agent or an oxidizing agent depending on the reaction conditions.
Molecular Pathways: The compound can modulate molecular pathways involved in cell signaling, apoptosis, and other biological processes.
Comparación Con Compuestos Similares
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride can be compared with other similar compounds:
2-Aminophenol: This compound lacks the sulfonamide and methoxy groups, making it less versatile in terms of chemical reactivity.
4-Aminophenol: Similar to 2-aminophenol, but with the amino group in the para position, it has different reactivity and applications.
2-Amino-4-methylphenol: This compound has a methyl group instead of a methoxy group, which affects its chemical properties and applications.
Propiedades
Fórmula molecular |
C9H15ClN2O4S |
|---|---|
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O4S.ClH/c1-15-5-4-11-16(13,14)7-2-3-9(12)8(10)6-7;/h2-3,6,11-12H,4-5,10H2,1H3;1H |
Clave InChI |
UDYXDRMCLHMSOM-UHFFFAOYSA-N |
SMILES canónico |
COCCNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


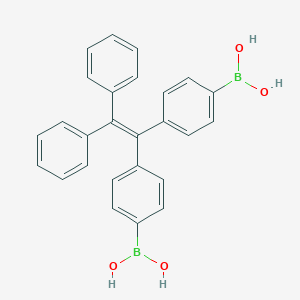
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
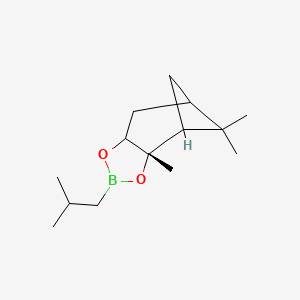
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
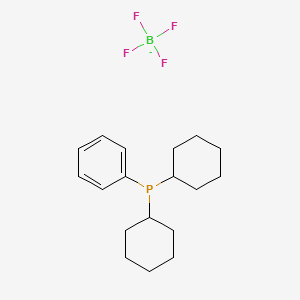
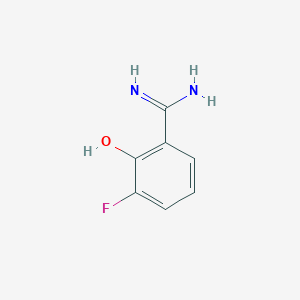
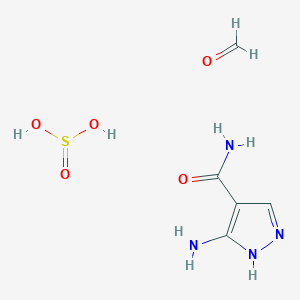
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
